[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine
Overview
Description
“[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine” is a chemical compound with the IUPAC name (5-isopropyl-1,3-oxazol-2-yl)methanamine . It has a molecular weight of 140.19 . The compound is typically stored at -10 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The molecular structure of “[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine” can be represented by the InChI code: 1S/C7H12N2O/c1-5(2)6-4-9-7(3-8)10-6/h4-5H,3,8H2,1-2H3 . This indicates that the compound contains 7 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
“[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine” is an oil-like substance . It has a molecular weight of 140.19 . The compound is typically stored at -10 degrees Celsius .Scientific Research Applications
Design and Synthesis of Derivatives : A series of derivatives of [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine were synthesized, exhibiting moderate to very good antibacterial and antifungal activities. These derivatives were characterized by spectral and elemental analyses, indicating their potential in medicinal chemistry (Thomas, Adhikari, & Shetty, 2010).
Synthesis and Anticancer Potentials : Compounds incorporating structural units of indole and substituted triazole, related to [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine, were synthesized and characterized. They demonstrated potent growth inhibitory action against treated cancer cell lines and were identified as potential leads for anticancer therapies (Panathur et al., 2013).
Neurokinin-1 Receptor Antagonism : A derivative related to [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine showcased potent efficacy in pre-clinical tests for clinical efficacy in emesis and depression, marking its significance in neuropsychiatric disorder treatments (Harrison et al., 2001).
Antidepressant-like Activity : Novel derivatives of [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine were designed as biased agonists of serotonin 5-HT1A receptors. They showed antidepressant-like activity, indicating their potential in treating depressive disorders (Sniecikowska et al., 2019).
Transfer Hydrogenation Reactions : Derivatives related to [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine were used in transfer hydrogenation reactions with quinazoline-based ruthenium complexes, showing significant catalytic activity and offering insights into their potential applications in chemical synthesis (Karabuğa et al., 2015).
Synthesis and Biological Potency : Novel biologically potent heterocyclic compounds related to [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine were synthesized and showed promising anticancer and antimicrobial activities, indicating their therapeutic potential (Katariya, Vennapu, & Shah, 2021).
Safety And Hazards
The safety information for “[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine” indicates that it has the following hazard statements: H302, H315, H318, H335 . This means that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation. The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(5-propan-2-yl-1,3-oxazol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)6-4-9-7(3-8)10-6/h4-5H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQPSAHNRDTZON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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